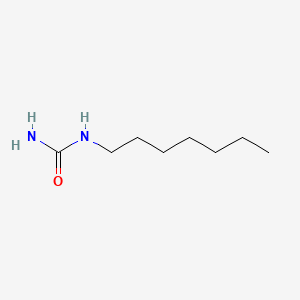Heptylurea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heptylurea, also known as n-heptylurea or 1-heptylurea, is an organic compound with the molecular formula C₈H₁₈N₂O. It consists of a heptyl group attached to a urea functional group. The compound is notable for its unique properties, including its ability to form gels in various solvents, which has implications for material science and medicinal chemistry .
- Condensation Reactions: Heptylurea can undergo condensation reactions with aldehydes, leading to the formation of various products, including polymers and other urea derivatives .
- Oxidation Reactions: Primary amines like heptylurea can be oxidized using potassium ferricyanide in alkaline conditions to yield alkanoic acid nitriles .
- Gelation: The compound exhibits gelling behavior when mixed with certain solvents, forming stable gels that are useful in various applications .
Research on heptylurea's biological activity is limited but suggests potential applications in drug delivery systems due to its gel-forming capabilities. The chiral variants of heptylurea (R)- and (S)-2-heptylurea have shown enhanced gelling properties compared to their racemic mixture, indicating that chirality may influence biological interactions and efficacy .
Heptylurea can be synthesized through several methods:
- Direct Reaction: One common method involves the reaction of heptylamine with carbonyl compounds (like formaldehyde) in the presence of catalysts such as triethylamine. This process typically yields heptylurea along with other byproducts .
- Chiral Synthesis: For producing chiral variants, specific chiral amines can be used in the synthesis process, which enhances the gelling properties of the resulting compounds .
Heptylurea has several applications across different fields:
- Gelators: Its ability to form gels makes it useful in creating hydrogels and organogels for drug delivery systems and other biomedical applications .
- Material Science: The compound is explored for use in materials that require specific mechanical properties, such as flexibility and stability under varying conditions.
- Chemical Synthesis: Heptylurea serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Studies on heptylurea's interactions focus on its gelation properties and how they are influenced by environmental factors such as temperature and solvent type. The gelling behavior of chiral versus racemic forms indicates that molecular interactions play a significant role in determining physical properties like viscosity and stability .
Heptylurea shares structural similarities with several other compounds that contain urea functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octylurea | C₉H₂₁N₂O | Longer alkyl chain leading to different solubility profiles. |
| Decylurea | C₁₀H₂₃N₂O | Increased hydrophobicity; used in similar gel applications. |
| Ethylurea | C₄H₁₀N₂O | Shorter chain; less effective as a gelator compared to heptylurea. |
| 2-Heptylurea | C₈H₁₈N₂O | Chiral variants show enhanced gelling abilities. |
Heptylurea's uniqueness lies in its optimal chain length that balances solubility and gelation properties, making it particularly effective for specific applications compared to its shorter or longer-chain counterparts.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








